![molecular formula C17H17Cl2NO4S B7537856 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting.
Mécanisme D'action
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide works by binding to the ghrelin receptor, which is found in the brain and other tissues. Activation of the ghrelin receptor stimulates the release of growth hormone and IGF-1. This leads to an increase in lean body mass, bone mineral density, and muscle strength.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone and IGF-1, 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to increase appetite and improve sleep quality in healthy adults. It has also been shown to improve insulin sensitivity and glucose metabolism in obese adults.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide has several advantages as a research tool. It is a non-peptide compound, which makes it easier to synthesize and administer than peptide hormones. It also has a longer half-life than growth hormone, which allows for less frequent dosing. However, 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide has limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has the potential for off-target effects, which could complicate interpretation of research results.
Orientations Futures
There are several areas of future research that could be pursued with 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide. One area is the potential use of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide in the treatment of muscle wasting in patients with chronic diseases such as cancer or HIV. Another area is the use of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide in combination with other therapies for the treatment of osteoporosis. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide involves the reaction of 2-amino-2-methylpropan-1-ol with 4-chlorobenzyl bromide to form 2-(4-chlorobenzylamino)-2-methylpropan-1-ol. This intermediate is then reacted with 5-methylsulfonyl-2-nitrobenzoic acid to form the final product, 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass and muscle strength in elderly men and women. It has also been shown to improve bone mineral density in postmenopausal women with osteoporosis. Additionally, 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide has been shown to improve cognitive function in healthy older adults.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-20(9-10-24-13-5-3-12(18)4-6-13)17(21)15-11-14(25(2,22)23)7-8-16(15)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQMVISDQYZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

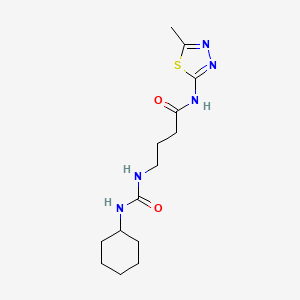
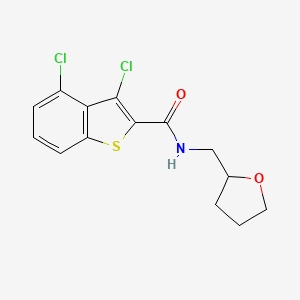

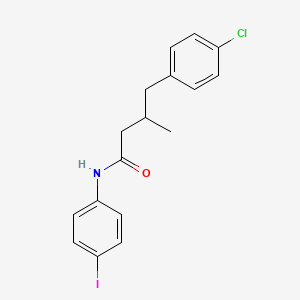
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
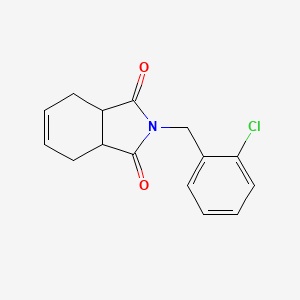
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
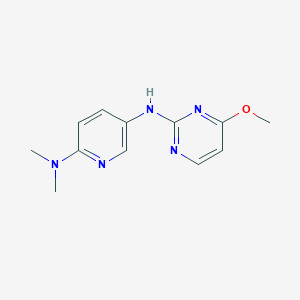
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)
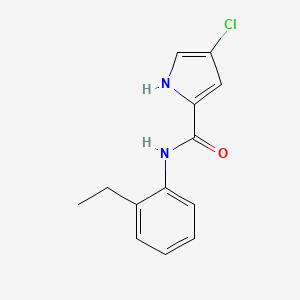
![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)
